A Technical Guide to (2R)-2-(methoxymethyl)azetidine: A Chiral Building Block for Modern Drug Discovery
A Technical Guide to (2R)-2-(methoxymethyl)azetidine: A Chiral Building Block for Modern Drug Discovery
Executive Summary
The quest for novel therapeutic agents with improved pharmacological profiles has led medicinal chemists to explore beyond flat, aromatic structures towards more three-dimensional molecular architectures. Saturated heterocycles have emerged as pivotal components in this endeavor, with the four-membered azetidine ring gaining significant popularity for its unique conformational constraints and metabolic stability. This guide provides an in-depth technical overview of (2R)-2-(methoxymethyl)azetidine , a chiral building block of increasing importance. We will delve into its physicochemical properties, spectroscopic signature, a robust synthetic strategy, and its application as a strategic tool in contemporary drug design, particularly in the field of targeted protein degradation.
The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry
The azetidine ring is the smallest nitrogen-containing saturated heterocycle that possesses a favorable balance of ring strain and chemical stability.[1][2] Unlike the more labile aziridine ring, azetidines are generally stable under a wide range of synthetic conditions, yet their inherent strain energy of approximately 25.4 kcal/mol can be harnessed for unique chemical transformations.[2][3]
Incorporating an azetidine moiety into a drug candidate can confer several advantages:
-
Improved Metabolic Stability: The strained ring can be less susceptible to metabolic enzymes compared to larger, more flexible aliphatic amines.[1]
-
Enhanced Solubility: As a polar, hydrogen-bond accepting scaffold, it often improves aqueous solubility.
-
Conformational Rigidity: The ring's rigidity reduces the entropic penalty of binding to a biological target, potentially increasing potency.[1]
-
Novelty and 3D Vector Space: It provides a well-defined three-dimensional exit vector from a core scaffold, allowing for precise exploration of binding pockets.
(2R)-2-(methoxymethyl)azetidine leverages these benefits while introducing a specific stereocenter and a methoxymethyl group, providing an additional handle for modulating physicochemical properties.[1]
Physicochemical and Structural Properties
(2R)-2-(methoxymethyl)azetidine is a chiral secondary amine valued for its precise stereochemical configuration. Its structural and computed properties are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-2-(methoxymethyl)azetidine | [4] |
| CAS Number | 935668-82-9 | [4] |
| Molecular Formula | C₅H₁₁NO | [4][5] |
| Molecular Weight | 101.15 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid (Typical) | |
| SMILES | CO C[C@H]1CCN1 | [4] |
| XLogP3-AA | -0.2 | [5] |
| Topological Polar Surface Area | 21.3 Ų | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 2 | [5] |
Spectroscopic Characterization: A Self-Validating Protocol
Confirming the identity, purity, and stereochemical integrity of a chiral building block is paramount. A researcher receiving a sample of (2R)-2-(methoxymethyl)azetidine should perform a full suite of spectroscopic analyses. The expected data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment & Rationale |
| ¹H | ~3.4 - 3.6 | m | 1H | H2 : The proton on the chiral carbon, coupled to protons on C3 and the CH₂O group. Its position is downfield due to the adjacent N and O atoms. |
| ¹H | ~3.3 - 3.4 | m | 2H | CH₂O : Methylene protons adjacent to the ether oxygen. Diastereotopic due to the chiral center, may appear as a complex multiplet. |
| ¹H | ~3.3 | s | 3H | OCH₃ : Singlet for the three equivalent methoxy protons. A sharp, reliable diagnostic peak. |
| ¹H | ~3.0 - 3.2 | m | 2H | H4 : Protons on the carbon adjacent to the nitrogen (C4). |
| ¹H | ~2.0 - 2.2 | m | 2H | H3 : Protons on the carbon at the 3-position of the ring. |
| ¹H | ~1.8 (broad) | s (br) | 1H | NH : The secondary amine proton. Signal may be broad and its position can vary with solvent and concentration. |
| ¹³C | ~65 - 75 | CH | - | C2 : Chiral carbon, shifted downfield by both N and the CH₂O group. |
| ¹³C | ~70 - 75 | CH₂ | - | CH₂O : Carbon of the methylene group adjacent to the ether oxygen. |
| ¹³C | ~58 - 60 | CH₃ | - | OCH₃ : Carbon of the methoxy group. |
| ¹³C | ~45 - 55 | CH₂ | - | C4 : Carbon adjacent to the nitrogen. |
| ¹³C | ~20 - 30 | CH₂ | - | C3 : The remaining ring carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy confirms the presence of key functional groups.
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3350-3250 cm⁻¹ (broad): N-H stretch of the secondary amine.
-
2950-2800 cm⁻¹ (strong): C-H stretches from sp³ hybridized carbons.
-
1120-1080 cm⁻¹ (strong): C-O stretch from the ether linkage.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides fragmentation data.
-
Electrospray Ionization (ESI+): Expected [M+H]⁺ ion at m/z = 102.10.
Synthesis and Chemical Reactivity
The enantioselective synthesis of 2-substituted azetidines is a non-trivial challenge due to the thermodynamics of forming a strained four-membered ring.[6][7] A robust strategy involves the intramolecular cyclization of a chiral precursor where the stereocenter is set early. A plausible and efficient route can be designed starting from commercially available (R)-epichlorohydrin.
Proposed Synthetic Workflow
This strategy involves two key steps: 1) Nucleophilic opening of the chiral epoxide with a suitable amine, followed by 2) Base-induced intramolecular cyclization to form the azetidine ring. This approach is advantageous as the chirality is sourced from an inexpensive starting material.
Caption: Proposed synthetic route to (2R)-2-(methoxymethyl)azetidine.
Experimental Protocol (Illustrative)
Expertise & Causality: The following protocol is designed for robustness. The initial epoxide opening is performed under mild conditions to preserve stereochemistry. The cyclization is a two-stage process where initial protonation is followed by a strong base at elevated temperature to drive the sterically demanding 4-exo-tet cyclization. The final methylation is a standard Williamson ether synthesis.
Step 1: Synthesis of (R)-1-(methylamino)-3-chloropropan-2-ol
-
To a solution of (R)-epichlorohydrin (1.0 eq) in ethanol at 0 °C, add aqueous methylamine (40% w/w, 1.2 eq) dropwise.
-
Rationale: Using a slight excess of the amine nucleophile ensures complete consumption of the epoxide. The reaction is run at low temperature to control the exotherm.
-
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor by TLC or LC-MS for the disappearance of epichlorohydrin.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent. The crude product is often used directly in the next step.
Step 2: Synthesis of (2R)-2-(hydroxymethyl)azetidine
-
Dissolve the crude amino alcohol from Step 1 in water and add concentrated sulfuric acid (1.0 eq) dropwise at 0 °C.
-
Rationale: The acid protonates the amine, preventing side reactions.
-
-
Heat the solution to 120-140 °C while distilling off water.
-
Cool the mixture and slowly add a concentrated aqueous solution of sodium hydroxide (3.0 eq).
-
Rationale: A strong base is required to deprotonate the alcohol, which then acts as the nucleophile for the intramolecular cyclization, displacing the chloride. Heat is required to overcome the activation energy for ring formation.
-
-
Extract the aqueous layer with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude azetidinemethanol.
Step 3: Synthesis of (2R)-2-(methoxymethyl)azetidine
-
Dissolve the crude (2R)-2-(hydroxymethyl)azetidine from Step 2 in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.
-
Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Rationale: NaH is a strong, non-nucleophilic base that will deprotonate the alcohol to form the corresponding alkoxide.
-
-
Stir for 30 minutes, then add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the final product by flash column chromatography or distillation to yield (2R)-2-(methoxymethyl)azetidine.
Chemical Reactivity
The primary reactive site is the secondary amine (pKa ~11). It readily undergoes standard amine chemistry:
-
N-Acylation: Reaction with acid chlorides or anhydrides in the presence of a base to form amides.
-
N-Alkylation/Arylation: Reaction with alkyl halides or participation in Buchwald-Hartwig amination to connect the azetidine to other molecular scaffolds.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form tertiary amines.
Applications in Drug Development: The PROTAC Revolution
While a valuable building block in general medicinal chemistry, (2R)-2-(methoxymethyl)azetidine has found a niche application in the design of Proteolysis-Targeting Chimeras (PROTACs) .[8][9]
PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein.[10] They consist of three components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is not merely a spacer; its length, rigidity, and chemical nature are critical for allowing the formation of a productive ternary complex between the target protein and the E3 ligase, which leads to ubiquitination and subsequent degradation of the target.[11]
Caption: Role of linkers in forming a PROTAC ternary complex.
(2R)-2-(methoxymethyl)azetidine is an ideal component for PROTAC linkers because:
-
Rigidity and Defined Exit Vector: It provides a conformationally restricted linker element, which can help pre-organize the two ends of the PROTAC for optimal ternary complex formation.
-
Solubility Enhancement: The polar nature of the azetidine and the ether functionality can help mitigate the often-poor solubility of complex, "greasy" PROTAC molecules.
-
Synthetic Handle: The secondary amine provides a straightforward attachment point for chain extension during linker synthesis.
Conclusion
(2R)-2-(methoxymethyl)azetidine is more than just another heterocyclic building block. It is a precision tool for the modern medicinal chemist, offering a unique combination of stereochemical definition, conformational rigidity, and favorable physicochemical properties. Its utility in constructing sophisticated molecular architectures, particularly as a linker component in the rapidly advancing field of targeted protein degradation, underscores its value. Understanding its synthesis, reactivity, and strategic application allows researchers to fully leverage its potential in the design of next-generation therapeutics.
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